Benzoic acid, 2-((4-chloro-6-((3-((8-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulfo-, tetrasodium salt

Catalog No.
S13269110
CAS No.
52246-55-6
M.F
C36H22Cl2N12Na4O15S4
M. Wt
1153.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 2-((4-chloro-6-((3-((8-((4-chloro-6-...

CAS Number

52246-55-6

Product Name

Benzoic acid, 2-((4-chloro-6-((3-((8-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulfo-, tetrasodium salt

IUPAC Name

tetrasodium;2-[[4-chloro-6-[3-[[8-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-1-hydroxy-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-5-sulfonatobenzoate

Molecular Formula

C36H22Cl2N12Na4O15S4

Molecular Weight

1153.8 g/mol

InChI

InChI=1S/C36H26Cl2N12O15S4.4Na/c1-50(18-5-3-2-4-6-18)36-45-32(38)44-35(47-36)41-24-15-20(67(57,58)59)11-16-12-26(69(63,64)65)28(29(51)27(16)24)49-48-23-13-17(7-10-25(23)68(60,61)62)39-33-42-31(37)43-34(46-33)40-22-9-8-19(66(54,55)56)14-21(22)30(52)53;;;;/h2-15,51H,1H3,(H,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,41,44,45,47)(H2,39,40,42,43,46);;;;/q;4*+1/p-4

InChI Key

AZYHPHOAMRCNHC-UHFFFAOYSA-J

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=C(C=CC(=C5)NC6=NC(=NC(=N6)Cl)NC7=C(C=C(C=C7)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)O)Cl.[Na+].[Na+].[Na+].[Na+]

Benzoic acid, 2-((4-chloro-6-((3-((8-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulfo-, tetrasodium salt is a complex organic compound with a unique structure that incorporates multiple functional groups and substituents. This compound features a benzoic acid core modified with various sulfonic acid groups and triazine rings, which contribute to its chemical properties and biological activities. Its molecular formula includes multiple chlorine and sulfur atoms, indicating potential applications in various fields such as dye chemistry and pharmaceuticals.

The chemical reactivity of this compound can be attributed to its functional groups:

  • Acid-Base Reactions: The carboxylic acid group can donate protons in acidic conditions or accept protons in basic environments.
  • Nucleophilic Substitution: The presence of chlorine atoms allows for nucleophilic substitution reactions, where nucleophiles can replace the chlorine atoms.
  • Azo Coupling: The azo group (-N=N-) can participate in coupling reactions with other aromatic compounds to form dyes.

These reactions are crucial for the synthesis of derivatives and modifications that enhance the compound's utility in various applications.

The biological activity of benzoic acid derivatives often includes:

  • Antimicrobial Properties: Many benzoic acid derivatives exhibit antibacterial and antifungal activities, making them suitable for use as preservatives in food and cosmetics.
  • Anticancer Activity: Some compounds with similar structural features have shown promise in cancer research, potentially acting on specific pathways involved in tumorigenesis.
  • Enzyme Inhibition: Certain derivatives may inhibit enzymes involved in metabolic pathways, which could be beneficial in drug design.

The specific biological effects of this compound require further investigation to elucidate its mechanisms of action.

Synthesis of benzoic acid, 2-((4-chloro-6-((3-((8-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulfo-, tetrasodium salt can be achieved through several methods:

  • Multi-step Synthesis: Involves sequential reactions starting from simpler benzoic acid derivatives. Each step introduces specific substituents through methods such as electrophilic aromatic substitution or nucleophilic addition.
  • Coupling Reactions: Azo coupling reactions can be employed to introduce azo groups onto the aromatic rings.
  • Sulfonation: Sulfonic groups can be introduced using sulfur trioxide or chlorosulfonic acid to create sulfonate esters.

These methods allow for the controlled synthesis of the compound while ensuring the preservation of functional groups.

The applications of this compound span multiple domains:

  • Dyes and Pigments: Its complex structure makes it suitable for use as a dye or pigment in textiles and plastics.
  • Pharmaceuticals: Potential use in drug formulations due to its biological activity.
  • Food Preservation: As an antimicrobial agent, it could be used in food products to inhibit microbial growth.

Interaction studies are essential for understanding how this compound behaves in biological systems:

  • Protein Binding Studies: Investigating how the compound interacts with proteins can provide insights into its mechanism of action.
  • Cellular Uptake: Studies on how effectively the compound is absorbed by cells can inform its potential therapeutic uses.
  • Synergistic Effects: Researching interactions with other compounds may reveal enhanced efficacy or reduced toxicity when used in combination therapies.

Several compounds share structural similarities with benzoic acid, 2-((4-chloro-6...):

Compound NameStructural FeaturesUnique Aspects
4-Aminobenzoic AcidSimple amino substitution on benzeneBasic structure without complex substituents
Sulfanilic AcidContains sulfonic acid groupUsed primarily as a dye intermediate
Chlorobenzoic AcidChlorine substitution on benzeneLess complex than the target compound

Hydrogen Bond Acceptor Count

27

Hydrogen Bond Donor Count

5

Exact Mass

1151.9178253 g/mol

Monoisotopic Mass

1151.9178253 g/mol

Heavy Atom Count

73

Dates

Last modified: 08-10-2024

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